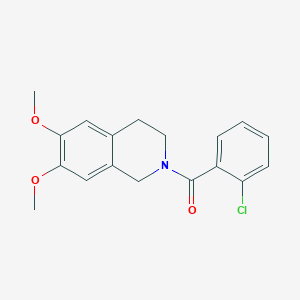

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-22-16-9-12-7-8-20(11-13(12)10-17(16)23-2)18(21)14-5-3-4-6-15(14)19/h3-6,9-10H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIAAALBCSJXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that compounds with isoquinoline structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Isoquinoline derivatives have shown efficacy against various bacterial strains.

- Anticancer Activity : Some studies suggest that (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone may inhibit cancer cell proliferation by inducing apoptosis.

- Neuroprotective Effects : The compound's structural similarity to neuroactive substances suggests potential applications in neurodegenerative disease treatment.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that related isoquinoline derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways .

- Neuropharmacological Research : Research highlighted in PubMed indicated that derivatives similar to this compound showed promise in modulating neurotransmitter systems, potentially aiding in the treatment of disorders like Alzheimer's disease .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 6-Methoxyisoquinoline | Isoquinoline derivative | Antimicrobial |

| 5-Chloroisoquinoline | Halogenated isoquinoline | Anticancer |

| 1-Benzylisoquinoline | Isoquinoline derivative | Neuroprotective |

| (2-Chlorophenyl)(6,7-dimethoxyisoquinoline) | Target compound | Anticancer, Neuroprotective |

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce physiological effects.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroisoquinoline Methanone Derivatives

*TS = Tumor-specificity index (higher values indicate selectivity for cancer cells).

Key SAR Insights

Substituent Size and Hydrophobicity: Bulky, hydrophobic groups (e.g., 3,4-dimethoxy in TQ9) correlate with enhanced cytotoxicity, likely due to improved membrane penetration and autophagy induction .

Synthetic Accessibility: Methanone derivatives with simple phenyl groups (e.g., Compound 6f) are synthesized in moderate yields (37%), while halogenated or multi-substituted analogs may require optimized coupling conditions .

Diverse Target Engagement: The core tetrahydroisoquinoline methanone scaffold adapts to varied targets:

- Cytotoxicity: TQ9’s dimethoxy groups favor autophagy in oral squamous cell carcinoma .

- Kinase Inhibition : SIS3 HCl’s extended substituent enables selective Smad3 binding .

- Receptor Modulation : Bromophenyl derivatives (e.g., Compound 133) potentiate GluN2C-containing NMDA receptors .

Physicochemical Properties

- Metabolic Stability : Halogens (Cl, Br) may slow oxidative metabolism compared to methoxy groups, extending half-life .

Biological Activity

The compound (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , also referred to as DIQ , exhibits significant biological activity with potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN2O3 |

| Molecular Weight | 348.80 g/mol |

| LogP | 5.8454 |

| Polar Surface Area | 47.692 Ų |

| Hydrogen Bond Acceptors | 6 |

Research indicates that DIQ interacts with various receptors and ion channels, influencing physiological processes:

- Calcium Channel Modulation : DIQ has been shown to modulate calcium currents by affecting muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors. At a concentration of 50 µM, it significantly impacted calcium-dependent contractions in smooth muscle preparations .

- Receptor Inhibition : Immunohistochemical studies revealed a 47% reduction in activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons, suggesting a role in inhibiting neuronal activity when co-administered with serotonin .

Case Study: Smooth Muscle Preparations

In a study examining the effects of DIQ on smooth muscle tissues, the compound was found to enhance cytosolic calcium levels through the activation of voltage-gated L-type Ca²⁺ channels. This led to increased contractility in smooth muscle preparations, demonstrating its potential as a therapeutic agent for disorders related to muscle contractility .

Pharmacological Profile

The pharmacological profile of DIQ includes:

- Receptor Activity : The compound exhibits significant modulation of serotonin receptors, which are crucial for various central nervous system functions.

- Impact on Muscle Contractility : The ability to control muscle contractions positions DIQ as a candidate for treating gastrointestinal motility disorders .

Comparative Studies

A comparative analysis of similar compounds reveals that DIQ's unique structure contributes to its distinct biological activities. For instance, derivatives with different substituents at the isoquinoline core show varied potencies against specific receptor targets.

| Compound Name | Receptor Target | Activity Level |

|---|---|---|

| (2-chlorophenyl)(6,7-dimethoxyisoquinoline) | mAChRs | Moderate |

| (3-chlorophenyl)(6,7-dimethoxyisoquinoline) | 5-HT Receptors | High |

| (2-chlorophenyl)(6,7-dimethoxy-3-methylisoquinoline) | mAChRs | Low |

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | InCl₃ (20 mol%) | |

| Irradiation | 360 W, 5 min | |

| Yield | 63% | |

| Crystallization | CH₂Cl₂/di-isopropylether |

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on multi-technique validation :

- X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between aromatic rings) and intermolecular interactions (N–H⋯N hydrogen bonds, π–π stacking with centroid distances of 3.94 Å) .

- NMR spectroscopy : ¹H/¹³C-NMR identifies substituents (e.g., methoxy, chlorophenyl) and confirms regiochemistry. For analogous compounds, methoxy protons resonate at δ 3.67–3.83 ppm, while aromatic protons appear at δ 6.63–7.86 ppm .

Q. Table 2: Key Spectral Data

| Technique | Observed Signal (Example) | Reference |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 3.67–3.83 (OCH₃) | |

| ¹³C-NMR | δ 160–170 (C=O) | |

| X-ray | Centroid distance: 3.94 Å |

Advanced: What mechanistic role does InCl₃ play in the synthesis of dihydroisoquinoline derivatives?

Answer:

InCl₃ acts as a Lewis acid catalyst , facilitating:

Electrophilic activation : Polarizes carbonyl groups in precursors (e.g., 2′-aminochalcones), enhancing cyclization efficiency.

Microwave coupling : Enhances dielectric heating, accelerating reaction kinetics by reducing activation energy .

Contrast with traditional acid/base catalysts (e.g., H₃PO₄), which often require harsher conditions and longer reaction times.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or mass spectra require systematic validation :

- Comparative analysis : Cross-reference with published data for analogous compounds (e.g., methoxy vs. methyl substituent shifts) .

- Computational modeling : DFT calculations predict chemical shifts and verify hydrogen-bonding patterns observed in X-ray structures .

- High-resolution MS : Confirm molecular formula (e.g., C₁₈H₁₇ClNO₃) to rule out isomeric impurities.

Advanced: What strategies are recommended for analyzing π–π interactions and their impact on crystallographic packing?

Answer:

- X-ray topology : Quantify centroid-to-centroid distances (e.g., 3.94 Å in related compounds) and dihedral angles between aromatic systems .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯O, N–H⋯N) to explain packing motifs.

- Thermal stability assays : Correlate π–π stacking density with melting points (e.g., mp 99–101°C in chlorophenyl analogs ).

Advanced: How can computational methods predict the reactivity of the methanone moiety in further functionalization?

Answer:

- Frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites. The methanone carbonyl (LUMO) is susceptible to nucleophilic attack.

- MD simulations : Model solvent effects on reaction pathways (e.g., CH₂Cl₂ vs. polar aprotic solvents).

- Validation : Compare predicted activation energies with experimental yields from catalytic trials .

Advanced: What are the challenges in scaling up microwave-assisted syntheses for dihydroisoquinoline derivatives?

Answer:

- Energy distribution : Uniform microwave exposure in large reactors requires specialized equipment.

- Catalyst recovery : InCl₃ may degrade under prolonged irradiation, necessitating fresh catalyst batches.

- Safety protocols : Rapid heating in scaled systems risks thermal runaway; pressure monitoring is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.